Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
Description
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester is an organic compound that belongs to the class of selenocyanates. This compound is characterized by the presence of a selenocyanate group attached to a naphthalene ring, which is further substituted with a chloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
823178-68-3 |
|---|---|
Molecular Formula |
C12H8ClNSe |
Molecular Weight |
280.62 g/mol |
IUPAC Name |
[3-(chloromethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8ClNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChI Key |
ASIHGITUTCHXBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester typically involves the reaction of 3-(chloromethyl)-2-naphthol with selenocyanic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield seleninic acid derivatives, while nucleophilic substitution can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanate derivatives in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester involves its interaction with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species. These reactive species can interact with cellular components, such as proteins and DNA, potentially leading to biological effects like apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Selenocyanic acid, 2-(chloromethyl)-1-naphthalenyl ester
- Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-1-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester is unique due to its specific substitution pattern on the naphthalene ring This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
